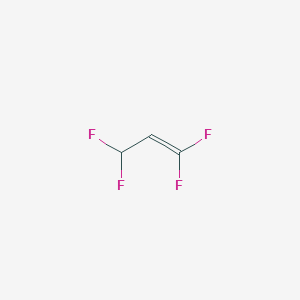

1,1,3,3-Tetrafluoroprop-1-ene

CAS No.: 4556-24-5

Cat. No.: VC2470079

Molecular Formula: C3H2F4

Molecular Weight: 114.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4556-24-5 |

|---|---|

| Molecular Formula | C3H2F4 |

| Molecular Weight | 114.04 g/mol |

| IUPAC Name | 1,1,3,3-tetrafluoroprop-1-ene |

| Standard InChI | InChI=1S/C3H2F4/c4-2(5)1-3(6)7/h1-2H |

| Standard InChI Key | BNYODXFAOQCIIO-UHFFFAOYSA-N |

| SMILES | C(=C(F)F)C(F)F |

| Canonical SMILES | C(=C(F)F)C(F)F |

Introduction

Chemical Identity and Structure

Basic Identification

1,1,3,3-Tetrafluoroprop-1-ene is a fluorinated hydrocarbon belonging to the hydrofluoroolefin family. These compounds are characterized by their carbon-carbon double bond and multiple fluorine atoms. The compound has a molecular formula of C3H2F4 and a CAS registry number of 4556-24-5. The molecular weight of this compound is approximately 114.04 g/mol, which places it in the category of low molecular weight fluorinated hydrocarbons. It exists as a colorless gas under standard conditions and is typically handled in pressurized containers due to its low boiling point.

Structural Features

The structure of 1,1,3,3-Tetrafluoroprop-1-ene features a propene backbone with four fluorine atoms substituted at positions 1 and 3. The chemical structure can be represented using the IUPAC name 1,1,3,3-tetrafluoroprop-1-ene, which provides a systematic way to identify its molecular arrangement. The compound's InChI representation is InChI=1S/C3H2F4/c4-2(5)1-3(6)7/h1-2H, which precisely encodes its structural information in a computer-readable format. The canonical SMILES notation for this compound is C(=C(F)F)C(F)F, providing another standardized way to represent its molecular structure.

Physical and Chemical Properties

Thermodynamic Properties

The thermodynamic properties of 1,1,3,3-Tetrafluoroprop-1-ene are crucial for understanding its behavior in various applications. While specific data for this exact compound is limited in the provided sources, we can draw some parallels from related compounds. For instance, fundamental equations of state have been developed for similar fluorinated propenes such as cis-1,3,3,3-tetrafluoropropene, which provide insights into their thermodynamic behavior across different temperature and pressure ranges . These equations typically cover temperature ranges from around 238 to 440 K and pressures up to 34 MPa, with uncertainties in various properties including vapor pressures, liquid-phase densities, and sound speeds .

Environmental Properties

One of the most significant characteristics of 1,1,3,3-Tetrafluoroprop-1-ene is its favorable environmental profile. This compound is part of the hydrofluoroolefin family, which was developed specifically to address environmental concerns associated with earlier generations of refrigerants and blowing agents. It exhibits a very low global warming potential (GWP) and zero ozone depletion potential (ODP). This makes it an environmentally preferable alternative to traditional hydrofluorocarbons (HFCs) which have significantly higher GWPs. Its environmental properties are summarized in Table 1 below:

Table 1: Environmental Properties of 1,1,3,3-Tetrafluoroprop-1-ene

| Property | Value | Comparison to Traditional HFCs |

|---|---|---|

| Global Warming Potential (GWP) | < 1 | Significantly lower (HFCs range from 1,000-10,000) |

| Ozone Depletion Potential (ODP) | 0 | Equivalent (modern HFCs also have zero ODP) |

| Atmospheric Lifetime | Short | Much shorter than traditional HFCs |

| Biodegradability | Not readily biodegradable | Similar to many fluorinated compounds |

Synthesis and Production Methods

Synthetic Routes

The synthesis of 1,1,3,3-Tetrafluoroprop-1-ene typically involves fluorination of chlorinated precursors. One common approach is the fluorination of 1,1,3,3-tetrachloropropene using hydrogen fluoride (HF) in the presence of catalysts such as antimony pentachloride (SbCl5). The reaction conditions generally require elevated temperatures and pressures to facilitate the substitution of chlorine atoms with fluorine. The general reaction can be represented as:

1,1,3,3-tetrachloropropene + 4HF → 1,1,3,3-Tetrafluoroprop-1-ene + 4HCl

This synthetic pathway requires careful control of reaction parameters to maximize yield and purity while minimizing the formation of byproducts.

Industrial Production Methods

Industrial production of 1,1,3,3-Tetrafluoroprop-1-ene often employs a multi-step process that may involve the formation of intermediates. For example, 1,1,3,3-tetrachloropropene might first undergo partial fluorination to produce intermediates like 2-chloro-3,3,3-trifluoropropene. These intermediates are then further fluorinated and dehydrochlorinated to yield the final product. The industrial process necessitates specialized equipment capable of handling corrosive reagents like hydrogen fluoride, along with precise control of reaction conditions to ensure high yield and product purity.

Chemical Reactivity

Types of Reactions

1,1,3,3-Tetrafluoroprop-1-ene can participate in various chemical reactions due to its structural features, particularly the carbon-carbon double bond and the presence of fluorine atoms. Some of the key reactions include:

-

Oxidation reactions: The compound can be oxidized to form corresponding fluorinated alcohols or acids. Common oxidizing agents for such transformations include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction reactions: Under appropriate conditions, 1,1,3,3-Tetrafluoroprop-1-ene can be reduced to form less fluorinated hydrocarbons. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of palladium catalysts are typically employed for such transformations.

-

Substitution reactions: The fluorine atoms in the molecule can be replaced by nucleophiles in nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-) and amines (NH2), which are typically used under basic conditions.

Applications and Uses

Refrigeration and Air Conditioning

One of the primary applications of 1,1,3,3-Tetrafluoroprop-1-ene and similar hydrofluoroolefins is in refrigeration and air conditioning systems. The compound's thermodynamic properties make it suitable for use as a refrigerant in various cooling applications. Its low global warming potential makes it an environmentally preferable alternative to traditional hydrofluorocarbon refrigerants like R-134a. Specific applications include chillers, heat pumps, and mobile air conditioning systems. The performance characteristics of this compound in refrigeration applications are comparable to traditional refrigerants while offering significant environmental advantages.

Foam Blowing Agent

Another significant application of 1,1,3,3-Tetrafluoroprop-1-ene is as a blowing agent in the production of polymer foams, particularly polyurethane foams. Blowing agents are compounds that generate gases during the polymer manufacturing process, creating the characteristic cellular structure of foams. The low thermal conductivity of this compound makes it particularly valuable for producing insulation materials with excellent thermal performance. Applications include insulation panels for buildings and appliances, where energy efficiency is a critical consideration.

Specialized Industrial Applications

Beyond refrigeration and foam production, 1,1,3,3-Tetrafluoroprop-1-ene finds use in various specialized industrial applications. For instance, related compounds like trans-1,3,3,3-Tetrafluoroprop-1-ene are used in electronic component freeze sprays . These applications take advantage of the rapid cooling effect produced when the compound evaporates, which is useful for troubleshooting thermal issues in electronic components.

Comparison with Similar Compounds

Structural Analogs

Several fluorinated propenes share structural similarities with 1,1,3,3-Tetrafluoroprop-1-ene but differ in their specific properties and applications. Some notable examples include:

-

2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): This isomer has the same molecular formula but a different arrangement of fluorine atoms, resulting in distinct physical and chemical properties.

-

cis-1,3,3,3-Tetrafluoroprop-1-ene (R1234ze(Z)): This geometric isomer has been the subject of detailed thermodynamic studies, with fundamental equations of state developed to describe its behavior across a range of temperatures and pressures .

-

3,3,3-Trifluoropropene (R-1243zf): This related compound has one fewer fluorine atom than 1,1,3,3-Tetrafluoroprop-1-ene but shares some similar applications and properties .

-

1,1,1,3,3-Pentafluoropropane (HFC-245fa): This is a hydrofluorocarbon rather than a hydrofluoroolefin, but it has been used in similar applications as a refrigerant and foam-blowing agent.

Table 2: Comparison of 1,1,3,3-Tetrafluoroprop-1-ene with Related Compounds

| Compound | Molecular Formula | GWP | Key Applications | Notable Differences |

|---|---|---|---|---|

| 1,1,3,3-Tetrafluoroprop-1-ene | C3H2F4 | < 1 | Refrigerant, foam blowing agent | Focus of this article |

| 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf) | C3H2F4 | < 1 | Mobile air conditioning | Different fluorine arrangement |

| cis-1,3,3,3-Tetrafluoroprop-1-ene (R1234ze(Z)) | C3H2F4 | < 1 | High-temperature heat pumps | Geometric isomer |

| trans-1,3,3,3-Tetrafluoroprop-1-ene | C3H2F4 | 6 | Electronic freeze spray | Different isomer |

| 3,3,3-Trifluoropropene (R-1243zf) | C3H3F3 | Low | Refrigeration | One fewer fluorine atom |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | C3H3F5 | ~1000 | Foam blowing, refrigeration | Higher GWP, no double bond |

Current Research and Future Perspectives

Thermodynamic Research

Ongoing research into the thermodynamic properties of hydrofluoroolefins like 1,1,3,3-Tetrafluoroprop-1-ene is critical for optimizing their performance in various applications. Recent work has focused on developing fundamental equations of state for related compounds, which allow for accurate prediction of thermodynamic properties across a wide range of temperatures and pressures . These equations are essential for engineering design of systems using these compounds, particularly in refrigeration and air conditioning applications.

Future Applications

The favorable environmental profile of 1,1,3,3-Tetrafluoroprop-1-ene positions it as a promising candidate for expanded applications as regulatory frameworks increasingly prioritize low-GWP alternatives. Future research may explore additional applications beyond refrigeration and foam production, potentially including use as propellants, solvents, or in specialized chemical synthesis. The compound's unique combination of properties—including its low environmental impact, non-flammability, and thermal characteristics—makes it valuable for applications where these attributes are critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume